

Preclinical Profile of BF-114 Target in NAFLD: A Technical Overview

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For Immediate Release to the Scientific Community

This technical guide provides an in-depth summary of the preclinical data supporting the therapeutic potential of targeting β2-spectrin (SPTBN1) with siRNA, the mechanism of action of BF-114, for the treatment of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), formerly known as Non-Alcoholic Fatty Liver Disease (NAFLD). The data presented is collated from foundational studies that elucidate the role of SPTBN1 in the pathogenesis of MASLD and Metabolic Dysfunction-Associated Steatohepatitis (MASH).

Core Findings

Targeting SPTBN1 with a small interfering RNA (siRNA) therapeutic has demonstrated significant efficacy in preclinical models of NAFLD/NASH. Treatment with SPTBN1 siRNA has been shown to ameliorate key indicators of disease progression, including liver steatosis, inflammation, and fibrosis.[1][2] The mechanism of action is linked to the modulation of the TGF-β signaling pathway, a critical regulator of fibrosis.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies involving the inhibition of SPTBN1 in mouse models of NAFLD/NASH.



Table 1: Efficacy of SPTBN1 siRNA in a Western Diet-

Induced NASH Mouse Model

Parameter	Control siRNA (siCtrl)	SPTBN1 siRNA (siSptbn1)	Percentage Change	Statistical Significance
Body Weight Increase (%)	No significant difference reported	No significant difference reported	-	-
Serum Triglycerides (mg/dL)	~100	~60	~40% decrease	p < 0.05
Serum Glucose (mg/dL)	~200	~150	~25% decrease	p < 0.05
Serum Cholesterol (mg/dL)	No significant difference reported	No significant difference reported	-	-
Liver Weight (% of Body Weight)	~8%	~6%	~25% decrease	p < 0.05
NAFLD Activity Score (NAS)	~6	~3	~50% decrease	p < 0.05

Data synthesized from figures in Rao et al., Science Translational Medicine, 2021.[2]

Table 2: Effects of SPTBN1 Inhibition on Gene

Expression in Liver Tissue

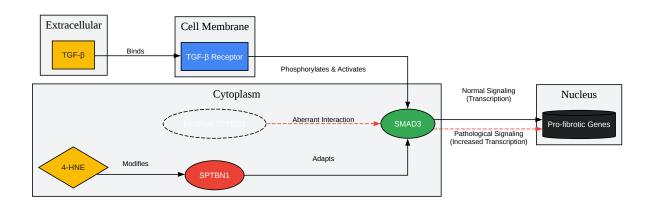
Gene Target	Function	Fold Change with siSptbn1
Acta2 (α-SMA)	Pro-fibrotic	Decreased
Col1a1	Pro-fibrotic (Collagen)	Decreased
Timp1	Pro-fibrotic	Decreased



Qualitative changes reported in Rao et al., Science Translational Medicine, 2021.

Signaling Pathway and Mechanism of Action

In the pathogenesis of NAFLD/MASH, particularly in the context of aldehyde accumulation (e.g., in individuals with reduced aldehyde dehydrogenase 2 function), the SMAD3 adaptor protein SPTBN1 is modified by aldehydes like 4-hydroxynonenal (4-HNE). This modification leads to an aberrant TGF- β signaling cascade, promoting pro-fibrotic and pro-oncogenic outcomes. Therapeutic inhibition of SPTBN1 using siRNA restores normal SMAD3 signaling, thereby mitigating the disease phenotype.



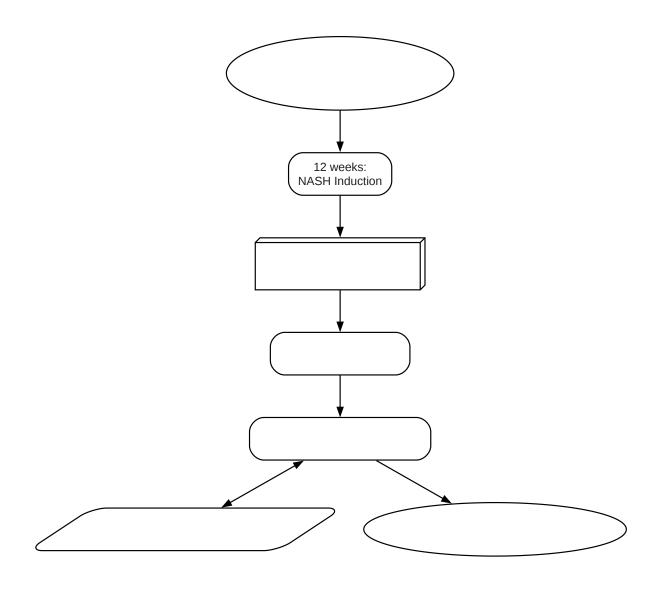
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Caption: TGF- β signaling in NAFLD pathogenesis and SPTBN1's role.

Experimental Protocols Western Diet-Induced NASH Mouse Model and siRNA Therapy

This protocol was designed to assess the therapeutic efficacy of SPTBN1 siRNA in a dietinduced model of NASH.





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Caption: Workflow for siRNA treatment in a diet-induced NASH mouse model.

- · Animal Model: Flox mice were utilized.
- Diet: A Western diet (WD) supplemented with high fructose-glucose water was administered to induce NASH.
- Disease Induction Phase: The diet was provided for 12 weeks to establish the NASH phenotype.



- Therapeutic Intervention: Following NASH induction, mice received hydrodynamic injections of either a control siRNA (siCtrl) or an siRNA targeting Sptbn1.
 - o Dosage: 1.25 nmol/mouse per injection.
 - Frequency: Injections were administered every 2 weeks for a total of 4 doses.
- Study Duration: The total duration of the study was 20 weeks on the Western diet.
- Endpoints: Body weight was monitored weekly. At the study's conclusion, mice were euthanized for the collection of serum and liver tissue for subsequent analysis.

Human 3D Culture Model of MASH

A human three-dimensional (3D) culture model of MASH was also used to validate the findings. This model incorporates human hepatocytes, hepatic stellate cells, and Kupffer cells to better mimic the human liver microenvironment. Treatment with SPTBN1 siRNA in this model has been shown to block MASH and fibrosis, confirming the therapeutic potential in a human-relevant system.

Conclusion

The preclinical data strongly support the targeting of SPTBN1 as a promising therapeutic strategy for NAFLD and MASH. The siRNA-mediated reduction of SPTBN1 effectively mitigates liver fat accumulation, inflammation, and fibrosis in relevant animal models. The mechanism of action, centered on the correction of aberrant TGF-β signaling, provides a solid rationale for the clinical development of BF-114. Further studies are warranted to translate these promising preclinical findings into clinical practice.

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